molecular formula C16H11BrCl2N2O B8501581 5-bromo-3-(2-chlorobenzyl)-2-(chloromethyl)quinazolin-4(3H)-one

5-bromo-3-(2-chlorobenzyl)-2-(chloromethyl)quinazolin-4(3H)-one

Cat. No. B8501581
M. Wt: 398.1 g/mol
InChI Key: BKFVFWRALOAYAW-UHFFFAOYSA-N
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Patent
US08741909B2

Procedure details

To a stirred mixture of compound (8) (100 mg, 0.25 mmol) and potassium carbonate (42 mg, 0.30 mmol) in DMF (2.5 mL) was added a solution of compound (3) (94 mg, 0.28 mmol) in DMF (2.5 mL) and the reaction mixture was stirred at RT for 18 hr. Potassium carbonate (3×35 mg, 0.75 mmol) was added in three portions over 30 hr. The solvent was removed in vacuo and the crude material was purified by flash column chromatography, eluting with 4.5% methanol in DCM, to afford the title compound (Intermediate B) (94 mg, 64%) as a off-white solid: m/z 588/590 (M+H)+ (ES+) (Method B).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
42 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
compound ( 3 )
Quantity
94 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
35 mg
Type
reactant
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[C:4](=[O:22])[N:5]([CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[Cl:21])[C:6]([CH2:12]Cl)=[N:7]2.C(=O)([O-])[O-].[K+].[K+].[Si]([O:36][C:37]1[CH:38]=[C:39]([C:43]2[C:51]3[C:46](=[N:47][CH:48]=[N:49][C:50]=3[NH2:52])[NH:45][N:44]=2)[CH:40]=[CH:41][CH:42]=1)(C(C)(C)C)(C)C>CN(C=O)C>[NH2:52][C:50]1[N:49]=[CH:48][N:47]=[C:46]2[N:45]([CH2:12][C:6]3[N:5]([CH2:14][C:15]4[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=4[Cl:21])[C:4](=[O:22])[C:3]4[C:8](=[CH:9][CH:10]=[CH:11][C:2]=4[Br:1])[N:7]=3)[N:44]=[C:43]([C:39]3[CH:40]=[CH:41][CH:42]=[C:37]([OH:36])[CH:38]=3)[C:51]=12 |f:1.2.3|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrC1=C2C(N(C(=NC2=CC=C1)CCl)CC1=C(C=CC=C1)Cl)=O
Name
Quantity
42 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
compound ( 3 )
Quantity
94 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC=1C=C(C=CC1)C1=NNC2=NC=NC(=C21)N
Name
Quantity
2.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
35 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at RT for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude material was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with 4.5% methanol in DCM

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=C2C(=NC=N1)N(N=C2C2=CC(=CC=C2)O)CC2=NC1=CC=CC(=C1C(N2CC2=C(C=CC=C2)Cl)=O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 94 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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